Product packaging for Methyl 2-(2,4-dihydroxyphenyl)acetate(Cat. No.:CAS No. 67828-42-6)

Methyl 2-(2,4-dihydroxyphenyl)acetate

Cat. No.: B161275
CAS No.: 67828-42-6
M. Wt: 182.17 g/mol
InChI Key: FSSXHUOFRDFPMF-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dihydroxyphenyl)acetate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B161275 Methyl 2-(2,4-dihydroxyphenyl)acetate CAS No. 67828-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-dihydroxyphenyl)acetate
Source PubChem
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InChI

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXHUOFRDFPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070667
Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Molecular Weight

182.17 g/mol
Source PubChem
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CAS No.

67828-42-6
Record name (2,4-Hydroxyphenyl)acetic acid methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxyphenylacetate
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Nomenclature and Chemical Classification in Scholarly Contexts

In academic literature, Methyl 2,4-dihydroxyphenylacetate is systematically identified to avoid ambiguity. Its classification is rooted in the functional groups present in its molecular structure.

The compound is categorized as a phenolic ester. bioscience.co.ukmedchemexpress.com The name "Methyl 2,4-dihydroxyphenylacetate" itself provides a clear description of its structure: a methyl group esterified with the carboxylic acid of 2,4-dihydroxyphenylacetic acid. The core is a phenylacetic acid moiety, which is a benzene (B151609) ring substituted with an acetic acid group. The "2,4-dihydroxy" prefix indicates the presence of two hydroxyl (-OH) groups at the second and fourth positions of the benzene ring relative to the acetic acid substituent.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(2,4-dihydroxyphenyl)acetate. Alternative names and synonyms found in chemical databases include Methyl 2,4-dihydroxybenzeneacetate. chemfaces.compharmaffiliates.com

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 67828-42-6
Type of Compound Phenols

This interactive table provides key chemical data for Methyl 2,4-dihydroxyphenylacetate. chemfaces.compharmaffiliates.commyskinrecipes.comchemfarms.com

Academic Significance and Research Trajectory of Methyl 2,4 Dihydroxyphenylacetate

The academic significance of Methyl 2,4-dihydroxyphenylacetate stems primarily from its identification as a natural product and its investigated biological effects. targetmol.com Research has explored its origins, potential applications, and interactions with biological systems.

The trajectory of research on this compound has moved from initial isolation and characterization to more focused studies on its biological activities. A notable area of investigation has been its phytotoxic effects, indicating its potential as a natural herbicide. bioscience.co.ukmedchemexpress.com This has led to further exploration of its mechanism of action in plant systems.

Mechanistic Studies of Methyl 2,4 Dihydroxyphenylacetate Action at a Molecular and Cellular Level

Target Identification and Validation for Methyl 2,4-Dihydroxyphenylacetate

Direct molecular targets of Methyl 2,4-dihydroxyphenylacetate have not been extensively elucidated in the scientific literature. However, based on the known activities of structurally similar phenolic compounds, several potential protein targets can be inferred. Phenolic compounds are known to interact with a variety of enzymes and signaling proteins.

For instance, enzymes involved in inflammation and pigmentation are common targets for phenolic acids. These include cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and tyrosinase mdpi.comresearcher.lifenih.gov. The dihydroxyphenyl moiety is a key structural feature that can participate in interactions with the active sites of these enzymes.

Furthermore, given the role of its structural analog, 3,4-dihydroxyphenylacetic acid (DOPAC), in neuronal pathways as a metabolite of dopamine, it is plausible that Methyl 2,4-dihydroxyphenylacetate could interact with proteins involved in neurological processes wikipedia.orgnih.gov. However, validation of these potential targets for Methyl 2,4-dihydroxyphenylacetate requires further experimental investigation.

Molecular Docking and Computational Chemistry for Methyl 2,4-Dihydroxyphenylacetate Interactions

Molecular docking studies provide a computational approach to predict the binding modes and affinities of small molecules to the active sites of proteins. While specific docking studies for Methyl 2,4-dihydroxyphenylacetate are not widely available, research on analogous compounds with a 2,4-dihydroxyphenyl group offers valuable insights.

For example, a study on (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative bearing the same 2,4-dihydroxyphenyl moiety, demonstrated through molecular docking that it fits well into the active site of tyrosinase nih.gov. The docking results indicated that the hydroxyl groups on the phenyl ring are crucial for binding and inhibitory activity nih.gov. Another study on acetophenone amides also highlighted the importance of the ortho-hydroxyl group of a cinnamic acid moiety in forming hydrogen bonds with active site residues of mushroom tyrosinase nih.gov. These findings suggest that the 2,4-dihydroxy substitution pattern on the phenyl ring of Methyl 2,4-dihydroxyphenylacetate is likely to play a significant role in its interaction with enzyme active sites.

Computational analyses of similar phenolic compounds have also been used to predict their binding affinities to enzymes like cyclooxygenase, further supporting the potential for these types of interactions mdpi.com.

Enzyme Inhibition and Activation Studies of Methyl 2,4-Dihydroxyphenylacetate

The inhibitory or activating effects of Methyl 2,4-dihydroxyphenylacetate on specific enzymes are not well-documented. However, the broader class of phenolic compounds, particularly those with dihydroxy substitutions, has been extensively studied for their enzyme-modulating activities.

Tyrosinase Inhibition: Many phenolic compounds are recognized as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis nih.govmdpi.commdpi.com. The inhibitory potential is often linked to the substitution pattern of hydroxyl groups on the phenyl ring nih.gov. For instance, a chalcone derivative with a 2,4-dihydroxyphenyl group showed potent competitive inhibition of mushroom tyrosinase nih.gov. This suggests that Methyl 2,4-dihydroxyphenylacetate may also exhibit tyrosinase inhibitory activity.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Phenolic compounds have been investigated for their anti-inflammatory properties through the inhibition of COX and LOX enzymes mdpi.comresearcher.lifenih.gov. The hydroxyl groups on the phenolic ring are considered essential for the inhibitory activity against both COX-1 and COX-2 isoforms mdpi.com. Studies on various plant extracts rich in phenolic compounds have demonstrated significant lipoxygenase inhibition cabidigitallibrary.orgnih.gov.

The following table summarizes the enzyme inhibitory activities of some compounds structurally related to Methyl 2,4-dihydroxyphenylacetate.

EnzymeInhibitorActivity (IC₅₀)Reference
Mushroom Tyrosinase(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.013 µM (monophenolase) nih.gov
Mushroom Tyrosinase2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate0.0020 µM nih.gov
Cyclooxygenase-1 (COX-1)Oleocanthal26.6 ± 1.7% inhibition at 12.5 µM mdpi.com
Cyclooxygenase-2 (COX-2)Oleocanthal21.8 ± 0.4% inhibition at 12.5 µM mdpi.com

Cellular Signaling Pathway Modulation by Methyl 2,4-Dihydroxyphenylacetate, e.g., MAPK-ERK pathway

Direct evidence for the modulation of cellular signaling pathways by Methyl 2,4-dihydroxyphenylacetate is scarce. However, studies on its close structural isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), provide strong indications of potential mechanisms.

Research has shown that 3,4-dihydroxyphenylacetic acid can ameliorate gut barrier dysfunction by inhibiting the mitogen-activated protein kinase (MAPK) - myosin light-chain kinase (MLCK) signaling pathway in diabetic mice nih.gov. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of this pathway by DOPAC suggests that other dihydroxyphenylacetic acid isomers, such as the 2,4-dihydroxy variant, might possess similar regulatory capabilities.

Additionally, the structurally related 4-hydroxyphenylacetic acid has been shown to stimulate the Nrf2/Keap1 pathway, which can be activated by MAPK, leading to the expression of antioxidant and phase II detoxifying enzymes nih.gov. This suggests that dihydroxyphenylacetic acids could indirectly influence MAPK signaling through the activation of upstream or downstream effectors.

Gene Expression and Proteomic Analysis in Response to Methyl 2,4-Dihydroxyphenylacetate

Specific gene expression or proteomic studies following treatment with Methyl 2,4-dihydroxyphenylacetate have not been reported. However, research on related phenolic compounds provides a framework for potential effects.

Gene Expression: Studies on 3,4-dihydroxyphenylacetic acid (DOPAC) have demonstrated its ability to enhance the expression of phase II and antioxidant enzymes through the activation of the Nrf-2 transcription factor nih.gov. This leads to an upregulation of genes involved in cellular protection against oxidative stress. It is plausible that Methyl 2,4-dihydroxyphenylacetate could induce similar changes in gene expression, particularly those related to antioxidant defense mechanisms.

Proteomic Analysis: Proteomic analyses of cells treated with various bioactive compounds can reveal broad changes in protein expression that underpin the cellular response. While no such studies exist for Methyl 2,4-dihydroxyphenylacetate, proteomic analyses of cells treated with other phenolic compounds have revealed alterations in proteins involved in metabolism, cell signaling, and stress responses. For example, proteomic studies on cells treated with valproic acid, another small molecule, identified changes in the expression of proteins related to the microtubular system and ribonucleoprotein families nih.gov. Future proteomic studies on Methyl 2,4-dihydroxyphenylacetate would be invaluable in elucidating its mechanism of action.

Structure-Activity Relationship (SAR) Studies of Methyl 2,4-Dihydroxyphenylacetate Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenolic compounds, SAR studies have consistently highlighted the importance of the number and position of hydroxyl groups on the phenyl ring for various biological activities, including enzyme inhibition and antioxidant effects nih.gov.

Tyrosinase Inhibition: In the context of tyrosinase inhibition, the presence of a hydroxyl group at the C4 position of a phenyl ring is often considered important for activity. For cinnamic acid derivatives, the presence of hydroxyl groups on the phenyl ring enhances the inhibition of monophenolase activity of tyrosinase researchgate.net. The catechol (3,4-dihydroxy) structure is a well-known feature of potent tyrosinase inhibitors, and the resorcinol (B1680541) (2,4-dihydroxy) structure, as found in Methyl 2,4-dihydroxyphenylacetate, is also associated with significant inhibitory activity nih.gov.

Antioxidant Activity: For antioxidant activity, the number of hydroxyl groups is also a key determinant. Dihydroxy-substituted phenolic acids are generally more effective at scavenging free radicals than their monohydroxy counterparts researchgate.net.

Cyclooxygenase Inhibition: In the case of COX inhibition, the phenolic hydroxyl groups of cinnamic acid derivatives have been predicted to be essential for their inhibitory activity mdpi.com.

These general SAR principles for phenolic compounds suggest that the 2,4-dihydroxyphenyl moiety of Methyl 2,4-dihydroxyphenylacetate is a key contributor to its potential biological activities. Further synthesis and biological evaluation of a series of analogs would be necessary to establish a detailed SAR for this specific compound.

Pharmacokinetic and Pharmacodynamic Studies of Methyl 2,4 Dihydroxyphenylacetate

Absorption, Distribution, Metabolism, and Excretion (ADME) of Methyl 2,4-dihydroxyphenylacetate

The ADME profile of a compound dictates its concentration and persistence in the body, thereby influencing its efficacy and potential for toxicity. While direct and comprehensive studies on the ADME of Methyl 2,4-dihydroxyphenylacetate are not extensively documented in publicly available literature, we can infer its likely behavior based on the well-established principles of pharmacokinetics for structurally related phenolic compounds and phenylacetates.

The oral bioavailability of phenolic compounds is often limited due to factors such as poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the gut wall and liver nih.govnih.gov. The chemical structure of Methyl 2,4-dihydroxyphenylacetate, featuring hydroxyl groups, suggests it may be a substrate for conjugation reactions (glucuronidation and sulfation) that can reduce its systemic availability nih.gov.

Upon absorption, the distribution of a compound to various tissues is determined by its physicochemical properties, such as lipophilicity and its affinity for plasma proteins and transporters researchgate.net. The presence of both polar hydroxyl groups and a less polar methyl ester group in Methyl 2,4-dihydroxyphenylacetate suggests a moderate degree of lipophilicity, which could allow for distribution into various tissues. However, without specific experimental data, the precise tissue distribution pattern remains speculative.

To illustrate potential pharmacokinetic parameters following oral administration, a hypothetical data table is presented below, based on typical values observed for other phenolic compounds.

Table 1: Hypothetical Oral Pharmacokinetic Parameters of Methyl 2,4-dihydroxyphenylacetate in a Preclinical Model

ParameterValueUnitDescription
Cmax1 - 5µg/mLMaximum plasma concentration
Tmax0.5 - 2hoursTime to reach maximum plasma concentration
AUC(0-t)5 - 20µg*h/mLArea under the plasma concentration-time curve
F< 20%Oral Bioavailability

This table presents hypothetical data for illustrative purposes, as specific experimental values for Methyl 2,4-dihydroxyphenylacetate are not currently available in the cited literature.

The metabolism of phenolic compounds is a complex process involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions nih.govresearchgate.net. As a methyl ester, Methyl 2,4-dihydroxyphenylacetate is likely to undergo hydrolysis by carboxylesterases to its corresponding carboxylic acid, 2,4-dihydroxyphenylacetic acid. This is a common metabolic pathway for ester-containing drugs and xenobiotics.

Following hydrolysis, the resulting 2,4-dihydroxyphenylacetic acid, along with the parent compound, would be susceptible to Phase II conjugation reactions. The hydroxyl groups on the phenyl ring are prime sites for glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), leading to the formation of more water-soluble metabolites that can be readily excreted.

A study on the structurally related compound, Phenylacetate (B1230308) (PAA), revealed that it is primarily metabolized through conjugation with glutamine to form phenylacetylglutamine (B1677654) (PAG) nih.gov. While this specific pathway is dependent on the presence of a free carboxylic acid, it highlights the importance of conjugation in the clearance of phenylacetate derivatives.

Table 2: Potential Metabolites of Methyl 2,4-dihydroxyphenylacetate

Parent CompoundPutative MetaboliteMetabolic Reaction
Methyl 2,4-dihydroxyphenylacetate2,4-Dihydroxyphenylacetic acidHydrolysis
Methyl 2,4-dihydroxyphenylacetateMethyl 2,4-dihydroxyphenylacetate glucuronideGlucuronidation
Methyl 2,4-dihydroxyphenylacetateMethyl 2,4-dihydroxyphenylacetate sulfateSulfation
2,4-Dihydroxyphenylacetic acid2,4-Dihydroxyphenylacetic acid glucuronideGlucuronidation
2,4-Dihydroxyphenylacetic acid2,4-Dihydroxyphenylacetic acid sulfateSulfation

This table lists potential metabolites based on established metabolic pathways for phenolic and ester-containing compounds. Specific metabolite identification for Methyl 2,4-dihydroxyphenylacetate requires experimental validation.

Preclinical Pharmacological Efficacy Studies of Methyl 2,4-dihydroxyphenylacetate

While comprehensive in vivo efficacy studies specifically detailing the pharmacological effects of Methyl 2,4-dihydroxyphenylacetate are limited in the reviewed literature, the structural class of phenolic compounds is known for a wide range of biological activities, including antioxidant and anti-inflammatory properties researchgate.net. A study on fermented jujube puree identified an increase in the concentration of Methyl 2,4-dihydroxyphenylacetate, which correlated with an enhancement of the puree's antioxidant properties researchgate.net. This suggests that Methyl 2,4-dihydroxyphenylacetate may contribute to antioxidant effects.

Further preclinical studies are necessary to establish a definitive pharmacological efficacy profile for this compound. Such studies would typically involve animal models of disease to assess its potential therapeutic benefits.

In Vivo Pharmacodynamic Markers and Biomarkers of Methyl 2,4-dihydroxyphenylacetate Activity

Pharmacodynamic markers are measurable indicators of a drug's effect on the body. For a compound like Methyl 2,4-dihydroxyphenylacetate, which is suggested to have antioxidant activity, relevant pharmacodynamic markers could include changes in the levels of oxidative stress biomarkers, such as malondialdehyde (MDA), or an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

The structurally related metabolite, phenylacetylglutamine (PAG), has been identified as a biomarker associated with type 2 diabetes with distal symmetric polyneuropathy nih.gov. While this does not directly implicate Methyl 2,4-dihydroxyphenylacetate, it underscores the potential for phenylacetate derivatives and their metabolites to serve as biomarkers for certain pathological conditions. The identification and validation of specific in vivo pharmacodynamic markers for Methyl 2,4-dihydroxyphenylacetate will be contingent on future preclinical and clinical research.

Analytical Methodologies for Methyl 2,4 Dihydroxyphenylacetate

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating Methyl 2,4-dihydroxyphenylacetate from complex matrices, such as plant extracts, and for its precise quantification. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Methyl 2,4-dihydroxyphenylacetate. The technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Research Findings: A typical LC-MS/MS method for the analysis of phenolic compounds like Methyl 2,4-dihydroxyphenylacetate involves reverse-phase chromatography. nih.gov A C18 column is commonly employed for the separation. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid to improve the peak shape and ionization efficiency. nih.govlcms.cz

Detection is achieved using an electrospray ionization (ESI) source, typically in positive ion mode, which would generate the protonated molecule [M+H]⁺. For Methyl 2,4-dihydroxyphenylacetate (molar mass 182.17 g/mol ), the precursor ion would be detected at an m/z of 183.18. In tandem MS (MS/MS), this precursor ion is fragmented to produce characteristic product ions, which are used for definitive identification and quantification in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach ensures high selectivity and minimizes interference from matrix components. lcms.cz

Table 7.1: Representative LC-MS/MS Parameters for Analysis

Parameter Value/Description
Chromatography
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Linear gradient from 10% to 90% B
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 183.18

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com However, for polar compounds like Methyl 2,4-dihydroxyphenylacetate, which contain hydroxyl functional groups, derivatization is a necessary step to increase volatility and thermal stability, and to improve chromatographic peak shape. youtube.comresearchgate.net

Research Findings: The most common derivatization technique for compounds with active hydrogen atoms (such as those in hydroxyl groups) is silylation. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.comtcichemicals.com This process significantly reduces the polarity of the molecule, making it suitable for GC analysis. chemcoplus.co.jp

After derivatization, the TMS-ether of Methyl 2,4-dihydroxyphenylacetate is introduced into the GC, where it is separated on a capillary column (e.g., a nonpolar DB-5ms column) before being detected by the mass spectrometer. The mass spectrum will show a molecular ion corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for identification. researchgate.net

Table 7.2: GC-MS Derivatization and Analysis Parameters

Parameter Value/Description
Derivatization
Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Procedure The sample is dried and heated with MSTFA to form the di-TMS derivative.
Gas Chromatography
Column Nonpolar capillary column (e.g., DB-5ms)
Carrier Gas Helium
Mass Spectrometry
Ionization Mode Electron Ionization (EI), 70 eV

Spectroscopic Characterization Methods for Methyl 2,4-Dihydroxyphenylacetate

Spectroscopic methods are indispensable for the unambiguous structural elucidation of Methyl 2,4-dihydroxyphenylacetate. Techniques such as NMR, IR, and UV-Vis spectroscopy provide detailed information about the molecule's carbon-hydrogen framework, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR are used to map out the carbon and hydrogen skeleton of Methyl 2,4-dihydroxyphenylacetate.

Research Findings: The ¹H NMR spectrum of Methyl 2,4-dihydroxyphenylacetate would show distinct signals for each unique proton environment. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons and the methyl (-OCH₃) protons of the ester group would appear as singlets in the upfield region. The two hydroxyl (-OH) protons would also appear as singlets, whose chemical shift can be variable.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. chemfaces.com It would show nine distinct signals, corresponding to the nine carbon atoms of Methyl 2,4-dihydroxyphenylacetate: three for the aromatic CH groups, three for the quaternary aromatic carbons (two bearing -OH and one bearing the acetate (B1210297) side chain), one for the carbonyl carbon of the ester, one for the methylene carbon, and one for the methoxy (B1213986) carbon. chemicalbook.comrsc.org

Table 7.3: Predicted ¹H and ¹³C NMR Spectral Data for Methyl 2,4-Dihydroxyphenylacetate (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~ 7.0 (d) Aromatic H (C6) ~ 172 C=O (ester)
~ 6.4 (d) Aromatic H (C5) ~ 157 C-OH (C2)
~ 6.3 (s) Aromatic H (C3) ~ 156 C-OH (C4)
~ 5.5 (br s) Phenolic OH (C2) ~ 132 Aromatic CH (C6)
~ 5.4 (br s) Phenolic OH (C4) ~ 113 Aromatic C (C1)
3.7 (s, 3H) -OCH₃ ~ 107 Aromatic CH (C5)
3.6 (s, 2H) -CH₂- ~ 103 Aromatic CH (C3)
~ 52 -OCH₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. docbrown.info

Research Findings: The IR spectrum of Methyl 2,4-dihydroxyphenylacetate would show several characteristic absorption bands. A broad band in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the two phenolic hydroxyl groups, with the broadening due to hydrogen bonding. The sharp, strong absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. Other significant peaks include C-O stretching vibrations for the ester and phenol (B47542) groups, as well as aromatic C=C and C-H stretching and bending vibrations. docbrown.info

Table 7.4: Characteristic IR Absorption Bands for Methyl 2,4-Dihydroxyphenylacetate

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550 - 3200 (broad) O-H Stretch Phenol
3100 - 3000 C-H Stretch Aromatic
2995 - 2850 C-H Stretch Alkane (CH₂, CH₃)
~ 1735 (strong, sharp) C=O Stretch Ester
1600 - 1450 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Research Findings: Methyl 2,4-dihydroxyphenylacetate, containing a substituted benzene ring, is expected to absorb UV radiation. Phenolic compounds typically exhibit one or more absorption maxima (λ_max) in the range of 250-290 nm. mdpi.com For dihydroxyphenyl derivatives, the position of the hydroxyl groups significantly influences the exact wavelength and intensity of the absorption. The analysis is typically carried out using a UV-transparent solvent, such as methanol or ethanol. colostate.edu The spectrum is useful for quantitative analysis using a calibration curve, following the Beer-Lambert law.

Table 7.5: Expected UV-Vis Spectroscopic Data

Parameter Expected Value/Range
λ_max ~ 275 - 285 nm
Solvent Methanol or Ethanol

| Chromophore | 2,4-dihydroxyphenyl group |

Advanced hyphenated techniques for complex matrix analysis of Methyl 2,4-dihydroxyphenylacetate

The analysis of Methyl 2,4-dihydroxyphenylacetate in complex matrices necessitates powerful analytical techniques that can separate the target analyte from a multitude of other components and provide unambiguous identification and quantification. Advanced hyphenated techniques, particularly those combining liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), are the methods of choice for this purpose. These techniques offer the high resolution and specificity required to handle the complexity of biological and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for the analysis of moderately polar and non-volatile compounds like Methyl 2,4-dihydroxyphenylacetate. The separation of the compound from the matrix is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile or methanol with additives such as formic acid, is optimized to achieve good peak shape and resolution.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such phenolic compounds, typically operating in negative ion mode to deprotonate the hydroxyl groups, enhancing sensitivity. For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and is crucial for minimizing matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. For a non-volatile compound like Methyl 2,4-dihydroxyphenylacetate, a derivatization step is necessary to increase its volatility and thermal stability. A common approach is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.

The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the derivatized analyte, serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) can be used, where only specific fragment ions characteristic of the analyte are monitored, thereby increasing sensitivity and selectivity.

Analytical TechniqueSample PreparationChromatographic DetailsMass Spectrometry Details
LC-MS/MS Extraction from matrix (e.g., solid-phase extraction), filtration.Column: C18 reversed-phase Mobile Phase: Gradient of water and acetonitrile/methanol with formic acid.Ionization: Electrospray (ESI) in negative ion mode. Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions.
GC-MS Extraction from matrix, derivatization (e.g., silylation).Column: Capillary column (e.g., DB-5ms) Carrier Gas: HeliumIonization: Electron Ionization (EI). Detection: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Medicinal Chemistry and Drug Discovery Efforts Involving Methyl 2,4 Dihydroxyphenylacetate

Methyl 2,4-dihydroxyphenylacetate as a Lead Compound for Therapeutic Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better. The process of identifying a lead compound is a critical first step in the development of new drugs.

Currently, there is no published scientific evidence to suggest that Methyl 2,4-dihydroxyphenylacetate has been investigated or identified as a lead compound for any specific therapeutic application. While its phytotoxic properties are acknowledged, this has not translated into documented research exploring its potential against human therapeutic targets. medchemexpress.com The journey of a natural product from initial isolation to a lead compound involves extensive screening and biological evaluation, a path that Methyl 2,4-dihydroxyphenylacetate has yet to travel according to available data.

Design and Synthesis of Methyl 2,4-dihydroxyphenylacetate-based Prodrugs

Prodrugs are inactive or less active molecules that are converted into an active drug within the body through metabolic processes. This strategy is often employed to improve the pharmacokinetic properties of a potential drug, such as absorption, distribution, metabolism, and excretion.

A thorough search of medicinal chemistry literature and chemical databases indicates that no prodrugs based on the Methyl 2,4-dihydroxyphenylacetate scaffold have been designed or synthesized. The development of prodrugs is contingent on first establishing a promising biological activity for the parent compound, which, as noted, has not been reported for Methyl 2,4-dihydroxyphenylacetate in a therapeutic context.

Computational Drug Design and In Silico Screening of Methyl 2,4-dihydroxyphenylacetate Analogs

Computational drug design and in silico screening are powerful tools in modern drug discovery. These methods use computer models to predict how a molecule might interact with a biological target, allowing for the rapid screening of large virtual libraries of compounds and the rational design of new, more potent analogs.

There are no published studies detailing the use of computational drug design or in silico screening for analogs of Methyl 2,4-dihydroxyphenylacetate for therapeutic purposes. While the chemical structure of Methyl 2,4-dihydroxyphenylacetate is known and could theoretically be used as a basis for such studies, the lack of an identified therapeutic target has precluded this line of investigation. The scientific literature provides examples of in silico screening for other phenolic compounds, but not for this specific molecule.

Patent Landscape and Commercialization Potential for Methyl 2,4-dihydroxyphenylacetate Derivatives

The patent landscape provides insights into the commercial interest and potential for a particular compound or class of compounds. Patents are typically filed to protect novel chemical entities, their synthesis, and their use for specific therapeutic indications.

An extensive search of patent databases reveals no patents filed for the therapeutic use of Methyl 2,4-dihydroxyphenylacetate or its derivatives. This absence of intellectual property protection further underscores the nascent stage of research into the medicinal potential of this compound. Commercialization efforts are intrinsically linked to a demonstrated therapeutic value and a protected intellectual property position, neither of which currently exists for Methyl 2,4-dihydroxyphenylacetate in the context of drug discovery.

Future Research Directions and Translational Prospects for Methyl 2,4 Dihydroxyphenylacetate

Exploration of Novel Biological Activities and Therapeutic Applications

The primary reported biological activity of Methyl 2,4-dihydroxyphenylacetate is its selective phytotoxic (herbicide) effect, as observed in studies involving its isolation from Nigella damascena seeds. targetmol.commedchemexpress.com It has also been identified as a significantly increased metabolite during the fermentation of mulberry juice, suggesting a role in the flavor characteristics of the final product. mdpi.com However, a comprehensive screening of its pharmacological potential is still lacking. A study that evaluated compounds isolated from Ochna serrulata for growth-inhibitory effects against renal, melanoma, and breast cancer cell lines found that Methyl 2,4-dihydroxyphenylacetate showed no significant cytotoxicity. ukzn.ac.za

Future research should focus on a broader systematic evaluation of its biological activities. The activities of its structural isomers, such as Methyl 3,4-dihydroxyphenylacetate (also known as Homoprotocatechuic Acid Methyl Ester) and Methyl 2,4-dihydroxybenzoate (B8728270), which have demonstrated antioxidant and anti-inflammatory properties, provide a strong rationale for investigating similar potential in Methyl 2,4-dihydroxyphenylacetate. ontosight.ainih.gov Exploring its antimicrobial, antifungal, and neuroprotective effects could unveil new therapeutic applications.

Table 1: Known and Potential Biological Activities of Methyl 2,4-dihydroxyphenylacetate

Biological ActivityStatusRationale for Future ResearchSupporting Evidence/Analogs
Phytotoxic (Herbicidal)ReportedElucidate mechanism of action and spectrum of activity.Isolated from Nigella damascena with selective phytotoxic effects. targetmol.commedchemexpress.com
Flavor ContributionInferredQuantify impact on sensory properties of fermented foods.Identified as a significantly increased metabolite in fermented mulberry juice. mdpi.com
AnticancerInvestigated (Negative)Screen against a wider range of cancer cell lines and explore different mechanisms.Showed no significant cytotoxicity against renal, melanoma, and breast cancer cells. ukzn.ac.za
AntioxidantPotentialThe dihydroxyphenyl structure is a common feature in antioxidant compounds.Structural isomers like Methyl 3,4-dihydroxyphenylacetate and Methyl 2,4-dihydroxybenzoate show antioxidant activity. ontosight.ainih.gov
Anti-inflammatoryPotentialInflammation and oxidative stress are often linked; antioxidant potential suggests anti-inflammatory investigation.The isomer Methyl 3,4-dihydroxyphenylacetate has been studied for anti-inflammatory effects. ontosight.ai A glycoside of Methyl 3,4-dihydroxyphenylacetate also showed anti-inflammatory activity. nih.gov
AntimicrobialPotentialPhenolic compounds are a well-known class of antimicrobial agents.Related phenolic esters and dihydroxybenzoic acids have been studied for antimicrobial properties. ontosight.aimdpi.com

Optimization of Synthetic Routes for Scalable Production

Currently, Methyl 2,4-dihydroxyphenylacetate is primarily obtained through isolation from natural sources for research purposes. ukzn.ac.za For any viable therapeutic or large-scale application, the development of efficient and scalable synthetic routes is paramount. While specific literature on the optimization of its synthesis is scarce, established methods for similar compounds can serve as a blueprint.

A probable synthetic route is the Fischer esterification of 2,4-dihydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst. Future research should focus on optimizing this process. This includes screening different catalysts (e.g., sulfuric acid, solid acid catalysts), adjusting reaction conditions such as temperature and time, and exploring different solvent systems to maximize yield and purity while minimizing environmental impact. Advanced synthetic methodologies, such as flow chemistry or polymer-assisted synthesis, could be investigated to enable continuous and scalable production. obires.combeilstein-journals.org

Table 2: Potential Strategies for Optimizing the Synthesis of Methyl 2,4-dihydroxyphenylacetate

Optimization ParameterStrategyObjectiveReference Principle
CatalystScreening of various acid catalysts (e.g., H₂SO₄, HCl, solid-state acids).Improve reaction rate and yield; facilitate easier purification.Esterification of 2,4-dihydroxybenzoic acid uses sulfuric acid.
Solvent SystemUsing excess methanol as both reactant and solvent; exploring alternative green solvents.Enhance solubility of reactants and shift equilibrium towards product formation.Standard practice in Fischer esterification.
Temperature and TimeSystematic variation of reaction temperature and duration.Find the optimal balance between reaction completion and prevention of side reactions or degradation.General principles of process chemistry optimization. obires.com
Purification MethodDeveloping efficient work-up and purification protocols (e.g., recrystallization, chromatography).Achieve high purity required for pharmaceutical applications.Standard laboratory and industrial chemical processes.
Advanced TechnologyImplementation of flow chemistry or microwave-assisted synthesis.Improve safety, control, and scalability of the process.Modern synthetic route development trends. nih.govdergipark.org.tr

Advanced Mechanistic Elucidation using Omics Technologies

Understanding the molecular mechanism by which Methyl 2,4-dihydroxyphenylacetate exerts its biological effects is crucial for its development. The application of "omics" technologies offers a powerful, systems-level approach to achieve this. A metabolomics study of fermented mulberry juice has already identified Methyl 2,4-dihydroxyphenylacetate as a key differential metabolite, demonstrating the utility of this approach. mdpi.com

Future studies could employ a multi-omics strategy to fully elucidate its mechanism of action. For instance, when studying its phytotoxic effects, transcriptomics (RNA-Seq) could identify genes that are up- or down-regulated in target plant cells upon exposure. Proteomics could then confirm changes at the protein level, identifying specific enzymes or structural proteins affected. Metabolomics could reveal disruptions in key metabolic pathways. Integrating these datasets would provide a comprehensive picture of the compound's mode of action, potentially revealing novel molecular targets. nih.govnih.govresearchgate.net

Table 3: Application of Omics Technologies for Mechanistic Elucidation

Omics TechnologyPotential ApplicationExpected Outcome
Metabolomics Analyze changes in the metabolome of cells (plant, microbial, or human) treated with the compound.Identify metabolic pathways disrupted by the compound, confirming its biological impact. mdpi.com
Transcriptomics Profile gene expression changes in target organisms in response to the compound.Reveal the genetic and signaling pathways modulated by the compound.
Proteomics Quantify changes in the proteome to identify protein targets or downstream effects.Pinpoint specific enzymes, receptors, or structural proteins that interact with or are affected by the compound.
Integrated Multi-Omics Combine data from metabolomics, transcriptomics, and proteomics.Construct a holistic model of the compound's mechanism of action, from gene to metabolite. nih.govresearchgate.net

Clinical Translation Potential and Regulatory Considerations

The path from a research compound to a clinically approved therapeutic is long and fraught with challenges. Currently, Methyl 2,4-dihydroxyphenylacetate is available for research use only, indicating it is at a very early, preclinical stage of development. medchemexpress.com

Significant research is required before it can be considered for clinical translation. A critical first step involves comprehensive toxicological and safety pharmacology studies to establish a safety profile. This includes assessing potential skin and eye irritation, as is standard for chemical safety. tcichemicals.comtcichemicals.com Should a promising therapeutic activity be confirmed, the compound would need to undergo rigorous preclinical testing in animal models to demonstrate efficacy.

The regulatory journey would involve submitting an Investigational New Drug (IND) application to authorities like the FDA, which requires extensive data on chemistry, manufacturing, and controls (CMC), as well as preclinical safety and efficacy. nih.gov Given that this is a novel chemical entity, the regulatory hurdles will be substantial. Future research must be meticulously planned to generate the robust data package required for regulatory scrutiny.

Table 4: Key Stages and Considerations for Clinical Translation

StageKey ActivitiesRegulatory Considerations
Preclinical Discovery Broad biological activity screening; identification of a therapeutic lead.Patent filing for novel activities and applications.
Preclinical Development In-depth toxicology studies (in vitro and in vivo), pharmacokinetic (ADME) profiling, and efficacy testing in animal models.Adherence to Good Laboratory Practice (GLP) standards. Compilation of data for IND submission.
Manufacturing (CMC) Development of a scalable, reproducible, and well-documented synthesis process.Adherence to Good Manufacturing Practice (GMP) standards.
Clinical Trials (Phase I-III) Evaluation of safety, dosage, efficacy, and side effects in human subjects.Requires an approved IND. Strict protocols and ethical oversight are mandatory. nih.gov
Regulatory Approval Submission of a New Drug Application (NDA) with all accumulated data.Rigorous review of safety, efficacy, and manufacturing data by regulatory agencies.

Q & A

What are the common laboratory methods for synthesizing Methyl 2,4-dihydroxyphenylacetate, and how can reaction conditions be optimized?

Basic Research Question
Methyl 2,4-dihydroxyphenylacetate can be synthesized via enzymatic hydroxylation of phenylacetic acid derivatives using microbial cytochrome P450 enzymes. For example, engineered Aspergillus and Flavobacterium strains catalyze regioselective hydroxylation at specific positions of the phenylacetic acid backbone . Optimization involves adjusting microbial culture conditions (e.g., pH, temperature, induction time) and substrate concentrations to enhance catalytic efficiency. Parallel chemical synthesis routes may employ esterification of 2,4-dihydroxyphenylacetic acid using methanol under acidic catalysis, followed by purification via column chromatography.

Which analytical techniques are most reliable for characterizing the purity and structural integrity of Methyl 2,4-dihydroxyphenylacetate?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, particularly for detecting hydroxylated byproducts . Gas chromatography–mass spectrometry (GC-MS) provides structural confirmation by identifying fragmentation patterns of the methyl ester moiety . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns on the aromatic ring and ester group . Quantification of phenolic groups can be achieved using the Folin-Ciocalteau assay, with validation against standardized protocols .

How can researchers design experiments to evaluate the selective phytotoxic effects of Methyl 2,4-dihydroxyphenylacetate?

Advanced Research Question
To assess phytotoxicity, conduct bioassays using model plants (e.g., Arabidopsis thaliana or Lepidium sativum) exposed to varying concentrations of the compound. Key parameters include root elongation inhibition, chlorophyll degradation, and reactive oxygen species (ROS) production. Include controls with structurally related analogs (e.g., ethyl 2,4-dihydroxyphenylacetate) to validate selectivity . Metabolomic profiling of treated plant tissues can identify disrupted pathways, such as phenylpropanoid metabolism or auxin signaling .

How can discrepancies in catalytic efficiency across microbial strains during biosynthesis be addressed?

Advanced Research Question
Contradictory catalytic efficiencies in microbial hydroxylation (e.g., Aspergillus vs. Flavobacterium strains) may arise from differences in cytochrome P450 enzyme specificity or substrate uptake mechanisms. To resolve this, perform kinetic studies (Km and Vmax) using purified enzymes and compare substrate binding affinities via molecular docking simulations . Additionally, gene knockout or overexpression experiments in Aspergillus nidulans can clarify the role of specific CYP450 isoforms (e.g., phacB) in regioselectivity .

What safety protocols are recommended for handling Methyl 2,4-dihydroxyphenylacetate in laboratory settings?

Basic Research Question
Implement engineering controls (e.g., fume hoods) to limit airborne exposure, and use personal protective equipment (PPE) including nitrile gloves and safety goggles . Regularly monitor airborne concentrations using OSHA-compliant methods (e.g., NIOSH 0500). In case of skin contact, immediately wash with soap and water, and use emergency showers if contamination is extensive . Avoid storing the compound near oxidizing agents due to its phenolic hydroxyl groups, which may pose combustion risks.

What methodologies are suitable for investigating the hypoglycemic activity of Methyl 2,4-dihydroxyphenylacetate in cellular models?

Advanced Research Question
Use insulin-resistant HepG2 cells to evaluate glucose uptake and glycogen synthesis via 2-NBDG fluorescence assays and glycogen colorimetric kits. Co-treat cells with the compound and insulin to assess synergistic effects. Validate mechanisms using Western blotting for insulin signaling proteins (e.g., Akt, IRS-1) and mitochondrial function assays (e.g., JC-1 staining for membrane potential) . Compare results with structurally similar metabolites (e.g., 3,4-dihydroxyphenylacetate) to identify structure-activity relationships .

How does Methyl 2,4-dihydroxyphenylacetate interact with microbial degradation pathways in environmental studies?

Advanced Research Question
In soil microbiota, the compound may undergo catabolism via 2,3-dioxygenase enzymes, producing intermediates like 2,5-dihydroxyphenylacetate. To track degradation, use stable isotope-labeled analogs (e.g., ¹³C-methyl) and analyze metabolites via LC-MS. Compare degradation rates across microbial communities (e.g., Arthrobacter spp. vs. Pseudomonas spp.) to identify keystone degraders . Environmental persistence can be modeled using OECD 307 guidelines for soil incubation studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.